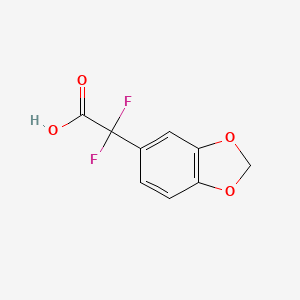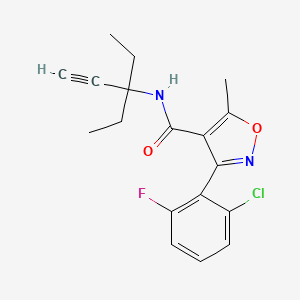amino}oxy)carbonyl]oxy}-2-methylpropane CAS No. 146062-86-4](/img/structure/B2855065.png)
2-{[({[(Tert-butoxy)carbonyl](ethyl)amino}oxy)carbonyl]oxy}-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{({[(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane” is a chemical compound with the IUPAC name tert-butyl ((tert-butoxycarbonyl)oxy)(ethyl)carbamate . It has a molecular weight of 261.32 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of the compound is C12H23NO5 . More detailed structural analysis would require specific spectroscopic data such as NMR or X-ray crystallography, which is not available in the current search results.Chemical Reactions Analysis
The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.31 . It is a liquid at room temperature and is typically stored at 4 degrees Celsius . More detailed physical and chemical properties would require specific experimental data, which is not available in the current search results.Aplicaciones Científicas De Investigación
Synthesis and Material Chemistry
Research in material chemistry often explores the synthesis of complex molecules for various applications, including polymer materials and organic synthesis. For instance, the study by Jing et al. (2019) on the thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety highlights the importance of protective groups in polymer chemistry. This research offers insights into the stability and degradation patterns of polymers, which are crucial for developing new materials with desired properties (Jing et al., 2019).
Environmental Fate of Oxygenates
The environmental fate of oxygenated compounds, including those related to 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane, is a significant area of research. Studies such as the one conducted by Fayolle et al. (2001) delve into the microbial degradation of fuel oxygenates like methyl tert-butyl ether (MTBE), shedding light on the biodegradation pathways and the potential for environmental remediation of these compounds (Fayolle et al., 2001).
Drug Synthesis and Polymorphism
The synthesis of complex drug molecules and the study of their polymorphic forms are crucial for pharmaceutical development. The work by Gebreslasie et al. (2011) on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester demonstrates the synthesis of polymorphic forms, contributing to the understanding of how molecular structure affects drug properties and efficacy (Gebreslasie et al., 2011).
Advanced Organic Synthesis Techniques
The development of advanced synthesis techniques for complex organic molecules is a key area of research. Studies such as the one by Alonso et al. (2005) on the enantioselective synthesis of amino acids demonstrate the application of sophisticated synthetic methodologies to produce molecules with specific chirality, which is vital for the development of drugs and other bioactive compounds (Alonso et al., 2005).
Mecanismo De Acción
Mode of Action
Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Its potential effects on cellular processes and signaling pathways need to be investigated through experimental studies .
Pharmacokinetics
Its molecular weight (26132 g/mol) suggests that it may have good bioavailability
Result of Action
It’s possible that the compound could have multiple effects depending on its targets and the cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its stability could be affected by storage temperature
Propiedades
IUPAC Name |
tert-butyl [ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-8-13(9(14)16-11(2,3)4)18-10(15)17-12(5,6)7/h8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKCIVBDCFCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[({[(Tert-butoxy)carbonyl](ethyl)amino}oxy)carbonyl]oxy}-2-methylpropane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2854982.png)
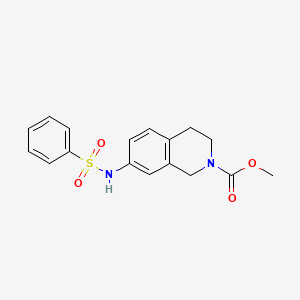
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride](/img/structure/B2854985.png)
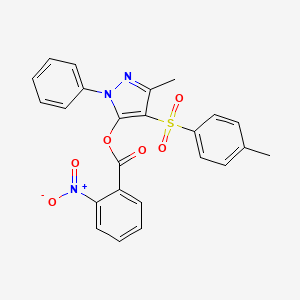
![N-(2,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2854991.png)
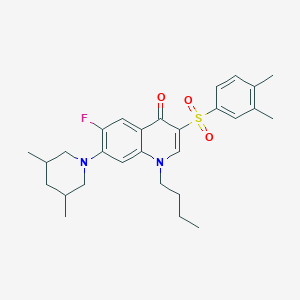
![2-Methyl-6-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2854993.png)

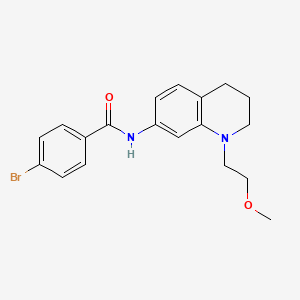


![1-[3-[(3-Fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2855002.png)
